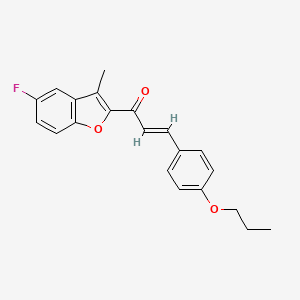
(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and propoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine and Methyl Groups: These groups can be introduced via electrophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: This can be done through aldol condensation reactions involving suitable aldehydes and ketones.
Final Coupling Reaction: The final step involves coupling the benzofuran core with the propoxyphenyl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-en-1-one moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
科学研究应用
The compound “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the benzofuran core may facilitate interactions with biological membranes.
相似化合物的比较
Similar Compounds
- (2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one
- (2E)-1-(5-fluoro-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one
Uniqueness
The unique combination of the fluorine, methyl, and propoxy groups in “(2E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one” may confer distinct chemical and biological properties compared to similar compounds. These modifications can influence its reactivity, stability, and interaction with biological targets.
属性
分子式 |
C21H19FO3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
(E)-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)-3-(4-propoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19FO3/c1-3-12-24-17-8-4-15(5-9-17)6-10-19(23)21-14(2)18-13-16(22)7-11-20(18)25-21/h4-11,13H,3,12H2,1-2H3/b10-6+ |
InChI 键 |
MUHZOQIVXHILNW-UXBLZVDNSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
规范 SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(O2)C=CC(=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11609564.png)
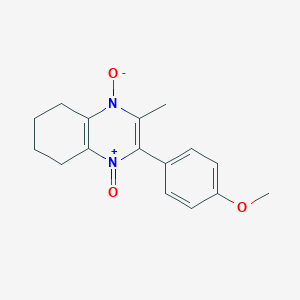
![N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide](/img/structure/B11609572.png)
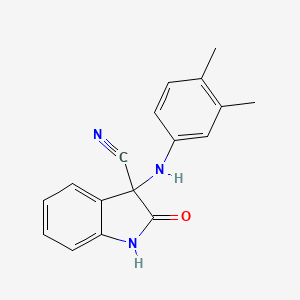
![2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11609581.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B11609590.png)
![2-[(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11609598.png)
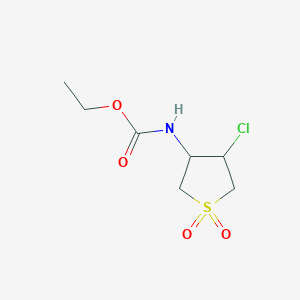
![2-{[(E)-(5-chloro-2-ethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11609607.png)
![4'-[3-(ethylsulfanyl)-5-hydroxy-4H-1,2,4-triazol-4-yl]-N-(3-methylphenyl)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxamide](/img/structure/B11609612.png)
![5-bromo-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11609617.png)
![4-[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609619.png)
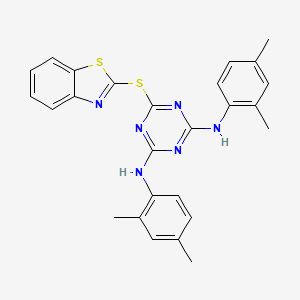
![(4E)-4-[3-chloro-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11609656.png)
